molecular formula C10H13Cl2N3O2 B2670352 1-(4-Chloro-2-nitrophenyl)piperazine hydrochloride CAS No. 299425-71-1

1-(4-Chloro-2-nitrophenyl)piperazine hydrochloride

Cat. No.: B2670352
CAS No.: 299425-71-1
M. Wt: 278.13
InChI Key: XYHXYXXVKQCEIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-(4-Chloro-2-nitrophenyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include Pd/C, H2, and various bases and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-2-nitrophenyl)piperazine hydrochloride is widely used in scientific research, particularly in the field of proteomics . It serves as a building block for the synthesis of various pharmacologically active compounds . In medicinal chemistry, it is used to develop drugs with potential therapeutic applications. The compound’s unique structure allows it to interact with biological targets, making it valuable in drug discovery and development.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-nitrophenyl)piperazine hydrochloride involves its interaction with specific molecular targets. The compound’s piperazine ring and substituted phenyl group enable it to bind to various receptors and enzymes, modulating their activity. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chloro-2-nitrophenyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:

These compounds share similar structural features but differ in their substitution patterns and specific applications

Properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2.ClH/c11-8-1-2-9(10(7-8)14(15)16)13-5-3-12-4-6-13;/h1-2,7,12H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHXYXXVKQCEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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